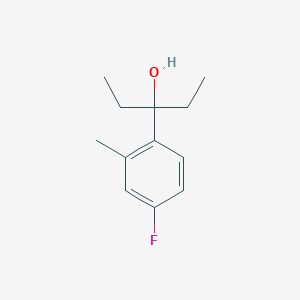

3-(4-Fluoro-2-methylphenyl)-3-pentanol

Descripción

3-(4-Fluoro-2-methylphenyl)-3-pentanol is a tertiary alcohol featuring a fluorinated and methyl-substituted phenyl group attached to the third carbon of a pentanol backbone. The fluorine atom at the para position and the methyl group at the ortho position on the phenyl ring likely influence its electronic properties, lipophilicity, and biological activity compared to non-halogenated or differently substituted analogs . Potential applications may include agricultural use as a volatile organic compound (VOC) elicitor of systemic resistance in plants, akin to 3-pentanol and its isomers .

Propiedades

IUPAC Name |

3-(4-fluoro-2-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-12(14,5-2)11-7-6-10(13)8-9(11)3/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVNUFIBTDKNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)-3-pentanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The resulting intermediate is then hydrolyzed to yield the desired alcohol.

Industrial Production Methods

Industrial production of 3-(4-Fluoro-2-methylphenyl)-3-pentanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, would be employed to achieve high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)-3-pentanone or 3-(4-Fluoro-2-methylphenyl)pentanoic acid.

Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)pentane.

Substitution: Formation of 3-(4-Methoxy-2-methylphenyl)-3-pentanol or 3-(4-Ethoxy-2-methylphenyl)-3-pentanol.

Aplicaciones Científicas De Investigación

3-(4-Fluoro-2-methylphenyl)-3-pentanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparación Con Compuestos Similares

3-(4-Chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8)

- Structure: Features a chlorine atom at the para position and an additional methyl group at the second carbon of the pentanol chain.

- Molecular Weight: 212.72 g/mol (vs. 194.27 g/mol for 3-(4-Methoxyphenyl)-3-pentanol) .

- Impact: Chlorine’s electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and alter binding affinity in biological systems.

3-(4-Methoxyphenyl)-3-pentanol (CAS 17138-75-9)

- Structure : Methoxy group at the para position on the phenyl ring.

- Molecular Weight : 194.27 g/mol.

- However, this substitution may reduce volatility compared to halogenated analogs, limiting its utility as a VOC in agricultural settings .

3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)

- Structure: Methyl group on the pentanol chain and a non-substituted phenyl ring.

- Molecular Weight : 178.27 g/mol.

- Impact : The absence of halogenation or additional alkyl groups on the phenyl ring likely reduces its stability and bioactivity compared to fluorinated or chlorinated derivatives .

Functional Group and Isomer Comparisons

3-Pentanol (CAS 584-02-1)

- Structure : A simple secondary alcohol without aromatic substituents.

- Biological Activity: Acts as a VOC to prime jasmonic acid (JA) and salicylic acid (SA) defense pathways in plants. At 100 nM, gaseous 3-pentanol significantly reduces bacterial growth (e.g., Pseudomonas syringae) by up to 100-fold .

- Comparison: The addition of the 4-fluoro-2-methylphenyl group in 3-(4-Fluoro-2-methylphenyl)-3-pentanol may enhance target specificity or persistence due to increased molecular complexity and reduced volatility .

1-Pentanol and 2-Pentanol

- Activity: Less effective than 3-pentanol in inducing systemic resistance. For example, 1 mM 1-pentanol shows negligible effects compared to 3-pentanol at 100 nM .

- Rationale: The position of the hydroxyl group influences volatility and interaction with plant receptors. Tertiary alcohols like 3-pentanol derivatives may exhibit greater stability and slower degradation .

Functional Group Variants: Ketones vs. Alcohols

2-Butanone

- Structure : A ketone with a simpler carbon chain.

- Biological Activity: Elicits induced resistance in cucumber at 0.1 μM, a 1000-fold lower concentration than 3-pentanol (1 mM). However, its efficacy varies across plant species and pathogens .

- Comparison: Ketones like 2-butanone may act through different signaling pathways or exhibit higher volatility, enabling lower effective doses. The alcohol functional group in 3-(4-Fluoro-2-methylphenyl)-3-pentanol might offer slower evaporation, enhancing field applicability .

Physicochemical and Reactivity Comparisons

Atmospheric Reactivity

- 3-Pentanol as an OH Tracer: Reacts with hydroxyl radicals (OH) at a rate constant of $ k = 3.4 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $, but faces interference from oxidation products at m/z 71. In contrast, deuterated analogs like butanol-d9 exhibit minimal interference and superior stability in atmospheric studies .

Tabulated Comparison of Key Compounds

*Estimated properties based on structural analogs.

Actividad Biológica

3-(4-Fluoro-2-methylphenyl)-3-pentanol is an organic compound that has garnered attention due to its potential biological activities. This compound features a fluorinated aromatic ring and a pentanol side chain, which may contribute to its interactions with biological systems. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H17F

- Molecular Weight : 210.28 g/mol

- IUPAC Name : 3-(4-Fluoro-2-methylphenyl)-3-pentanol

The presence of the fluorine atom in the aromatic ring is significant as it can influence the compound's lipophilicity and reactivity, potentially enhancing its biological interactions.

Biological Activity Overview

Research into the biological activity of 3-(4-Fluoro-2-methylphenyl)-3-pentanol has indicated several potential effects, including:

- Antimicrobial Activity : Initial studies suggest that this compound may exhibit antimicrobial properties, which could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Properties : Preliminary investigations have hinted at antiproliferative effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.

Antimicrobial Activity

A study conducted on various derivatives of phenolic compounds, including 3-(4-Fluoro-2-methylphenyl)-3-pentanol, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 3-(4-Fluoro-2-methylphenyl)-3-pentanol | 50 |

| Control (standard antibiotic) | 10 |

This indicates that while the compound shows promise, it is less potent than standard antibiotics in this context.

Anticancer Activity

In vitro studies on the effects of 3-(4-Fluoro-2-methylphenyl)-3-pentanol on human cancer cell lines revealed promising results. The compound exhibited the following IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical) | 30 |

| A549 (lung) | 25 |

These findings suggest that the compound may induce cytotoxic effects in cancer cells, potentially through mechanisms involving oxidative stress or modulation of signaling pathways related to cell survival .

The proposed mechanism of action for 3-(4-Fluoro-2-methylphenyl)-3-pentanol includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus disrupting cellular functions.

- Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.